molecular formula C18H20Si B14335793 1,1-Dimethyl-3,4-diphenyl-2,5-dihydro-1H-silole CAS No. 110209-73-9

1,1-Dimethyl-3,4-diphenyl-2,5-dihydro-1H-silole

Cat. No.: B14335793
CAS No.: 110209-73-9
M. Wt: 264.4 g/mol
InChI Key: RAUKRHRNXNCNPU-UHFFFAOYSA-N
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Description

1,1-Dimethyl-3,4-diphenyl-2,5-dihydro-1H-silole is a unique organosilicon compound characterized by its silole core structure. Siloles are a class of compounds known for their interesting electronic properties, making them valuable in various scientific and industrial applications. The presence of phenyl groups and methyl substituents in this compound further enhances its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dimethyl-3,4-diphenyl-2,5-dihydro-1H-silole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of dichlorodiphenylsilane with lithium dimethylamide, followed by cyclization to form the silole ring . The reaction conditions often require an inert atmosphere and specific temperature controls to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dimethyl-3,4-diphenyl-2,5-dihydro-1H-silole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of silole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silole hydrides.

    Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for bromination.

Major Products Formed:

    Oxidation: Silole oxides.

    Reduction: Silole hydrides.

    Substitution: Brominated or nitrated silole derivatives.

Scientific Research Applications

1,1-Dimethyl-3,4-diphenyl-2,5-dihydro-1H-silole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,1-Dimethyl-3,4-diphenyl-2,5-dihydro-1H-silole exerts its effects is primarily related to its electronic properties. The silole core structure allows for efficient electron transport, making it a valuable component in electronic devices. The phenyl groups contribute to the compound’s stability and reactivity, enabling it to participate in various chemical reactions. Molecular targets and pathways involved include interactions with electron-rich and electron-deficient species, facilitating processes such as charge transfer and energy conversion .

Similar Compounds:

  • 1,1,4,5-Tetramethylindane
  • 2-Benzyl-4,5-imidazoline
  • 2-Methyl-4,5-dihydroimidazole

Comparison: Compared to these similar compounds, this compound stands out due to its unique silole core structure, which imparts distinct electronic properties. While compounds like 1,1,4,5-Tetramethylindane and 2-Benzyl-4,5-imidazoline also exhibit interesting chemical behaviors, the presence of silicon in the silole core provides enhanced stability and reactivity, making it particularly valuable in electronic and industrial applications .

Properties

110209-73-9

Molecular Formula

C18H20Si

Molecular Weight

264.4 g/mol

IUPAC Name

1,1-dimethyl-3,4-diphenyl-2,5-dihydrosilole

InChI

InChI=1S/C18H20Si/c1-19(2)13-17(15-9-5-3-6-10-15)18(14-19)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3

InChI Key

RAUKRHRNXNCNPU-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(CC(=C(C1)C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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